molecular formula C6H9Cl2N3O2 B2713807 1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole hydrochloride CAS No. 1049762-81-3

1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole hydrochloride

Cat. No.: B2713807
CAS No.: 1049762-81-3
M. Wt: 226.06
InChI Key: UZKAWHYACQAMCH-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a nitroimidazole core, which is a common structural motif in various biologically active molecules. The presence of the chloroethyl group enhances its reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole hydrochloride typically involves the alkylation of 2-methyl-5-nitroimidazole with 2-chloroethanol in the presence of a strong acid such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under mild to moderate conditions.

    Reduction: Catalytic hydrogenation or the use of metal hydrides like lithium aluminum hydride (LiAlH4) are typical methods.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used, though these reactions are less frequent.

Major Products Formed:

    Substitution Reactions: Products include substituted imidazoles with various functional groups replacing the chloroethyl moiety.

    Reduction Reactions: The primary product is 1-(2-aminoethyl)-2-methyl-5-nitro-1H-imidazole.

    Oxidation Reactions: Potential products include imidazole derivatives with oxidized side chains.

Scientific Research Applications

1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential antimicrobial and antiparasitic properties due to the nitroimidazole core.

    Medicine: Investigated for its potential use in cancer therapy as an alkylating agent.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole hydrochloride involves the alkylation of DNA and proteins. The chloroethyl group forms covalent bonds with nucleophilic sites on DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy. The nitro group can also undergo bioreduction in hypoxic conditions, enhancing its cytotoxicity in tumor cells.

Comparison with Similar Compounds

    2-Chloroethanol: A simpler compound with similar reactivity but lacking the nitroimidazole core.

    1-(2-Chloroethyl)pyrrolidine hydrochloride: Shares the chloroethyl group but has a different heterocyclic core.

    1-(2-Chloroethyl)azepane hydrochloride: Another chloroethyl-containing compound with a different ring structure.

Uniqueness: 1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole hydrochloride is unique due to its combination of the nitroimidazole core and the chloroethyl group

Properties

IUPAC Name

1-(2-chloroethyl)-2-methyl-5-nitroimidazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O2.ClH/c1-5-8-4-6(10(11)12)9(5)3-2-7;/h4H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKAWHYACQAMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCCl)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049762-81-3
Record name 1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole hydrochloride
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